molecular formula C24H28N6O2S B11282349 1-(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-4-oxob

1-(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-4-oxob

Cat. No.: B11282349
M. Wt: 464.6 g/mol
InChI Key: HEOCXRSZMVIXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-4-METHYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE is a complex organic compound featuring a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

The synthesis of 1-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-4-METHYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE involves several steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-4-METHYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-4-METHYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 1-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-4-METHYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE include other thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of functional groups in 1-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-4-METHYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE contributes to its distinct properties and potential advantages over similar compounds .

Properties

Molecular Formula

C24H28N6O2S

Molecular Weight

464.6 g/mol

IUPAC Name

12-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C24H28N6O2S/c1-16-7-8-17(2)19(15-16)28-10-12-29(13-11-28)21(31)6-4-5-20-25-26-24-27(3)23(32)22-18(30(20)24)9-14-33-22/h7-9,14-15H,4-6,10-13H2,1-3H3

InChI Key

HEOCXRSZMVIXTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5=C(C(=O)N4C)SC=C5

Origin of Product

United States

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